(11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)imino-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c1-19-12-13-27(37-3)25(16-19)33-31-23(30(35)32-24-10-4-5-11-26(24)36-2)18-21-17-20-8-6-14-34-15-7-9-22(28(20)34)29(21)38-31/h4-5,10-13,16-18H,6-9,14-15H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUGZRAVIBNBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests possible interactions with various biological targets. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C31H29N3O3
- Molecular Weight : 491.591 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown cytotoxic effects by targeting topoisomerases, enzymes crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- G Protein-Coupled Receptor (GPCR) Modulation : The presence of methoxy groups may influence the binding affinity to GPCRs, which are pivotal in signal transduction and cellular responses .
Cytotoxicity
Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Some related compounds have demonstrated IC50 values ranging from 20 to 120 nM in human lymphoblast tumor cell lines . While specific data for the compound is limited, its structural similarity suggests potential efficacy.
Anti-cancer Activity
A study focusing on related pyridoquinoline compounds found that they could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests that the compound may share similar anti-cancer properties .
Research Findings Summary Table
| Study/Source | Biological Activity | Key Findings |
|---|---|---|
| BenchChem | General Research | High purity suitable for research applications. |
| Cedarlane Labs | Cancer Research | Similar compounds show significant cytotoxicity against cancer cell lines. |
| PMC Article | GPCR Interaction | Related compounds modulate GPCRs affecting cellular signaling pathways. |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Compounds with similar structures have shown promise in cancer research. For instance:
- A study reported that derivatives of pyridopyranoquinoline structures can induce apoptosis in various cancer cell lines. The lead compound demonstrated an IC50 value of 5.4 µM against breast cancer cells (MCF-7) and 6.8 µM against colon cancer cells (HCT-116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Lead Compound | MCF-7 | 5.4 |
| Lead Compound | HCT-116 | 6.8 |
Antimicrobial Properties
The presence of nitrogen and oxygen heteroatoms may enhance the compound's ability to disrupt microbial membranes. A related study found effective inhibition against both Gram-positive and Gram-negative bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Anti-inflammatory Effects
Research has indicated that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. One analog showed a reduction in COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages .
Pharmacological Potential
Given its diverse biological activities, the compound holds potential for development into therapeutic agents for various conditions:
- Cancer Therapy : Its anticancer properties suggest it could be developed as a treatment for specific types of cancer.
- Antimicrobial Treatments : The antimicrobial efficacy indicates potential use as a broad-spectrum antibiotic or antifungal agent.
- Anti-inflammatory Drugs : The ability to modulate inflammatory responses could lead to new treatments for chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- Anticancer Mechanisms : A comprehensive review highlighted how pyridopyranoquinoline derivatives target specific signaling pathways involved in cancer cell proliferation and survival .
- Microbial Resistance : An investigation into antimicrobial properties revealed that modifications to the structure could enhance efficacy against resistant strains of bacteria .
- Inflammation Modulation : Research focused on anti-inflammatory effects demonstrated significant reductions in cytokine levels when tested in vitro using macrophage models .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 2-methoxy-5-methylphenyl group in the target compound introduces moderate electron-donating effects compared to the stronger electron-withdrawing 3-chlorophenyl group in the analogue .
- Solubility : The N-(2-methoxyphenyl)carboxamide enhances solubility in polar solvents relative to the carboxylic acid derivative .
Physicochemical Properties
Comparative data on synthesis and physical properties:
Key Observations :
- High melting points (≥260°C) in imino-substituted derivatives (e.g., 10k) suggest strong intermolecular hydrogen bonding .
- Trifluoromethyl groups (e.g., 11m) lower melting points due to increased hydrophobicity .
Anticancer Activity
While direct data on the target compound’s bioactivity is unavailable, structurally related pyridazine derivatives (e.g., 11m, 11n, 11o) exhibit anticancer properties via trifluoromethyl and carboxamide groups enhancing cellular uptake and target binding . The pyrano-pyrido-quinoline core may similarly interact with DNA or enzymes involved in cancer progression.
Ferroptosis Induction
highlights ferroptosis inducers (FINs) with polar substituents as selective agents against oral squamous cell carcinoma (OSCC). The target compound’s methoxy groups may mimic these properties, though further validation is required .
Q & A
Q. What synthetic strategies are effective for optimizing the yield of (11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide?
Methodological Answer: Key strategies include:
- Reagent Selection : Use oxidizing agents like Dess-Martin periodinane for imine formation, as demonstrated in analogous quinoline syntheses (yields ~74–92%) .
- Solvent Systems : Optimize polar aprotic solvents (e.g., THF/DMF mixtures) to enhance intermediate stability during cyclization steps .
- Temperature Control : Gradual heating (60–80°C) improves imine coupling efficiency while minimizing side reactions .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product, ensuring >95% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY experiments to confirm stereochemistry and substituent positions, particularly for the pyrano-pyrido-quinoline core .
- ESI-MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities; compare fragmentation patterns with synthetic intermediates .
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and resolve co-eluting byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxy/methyl groups on the phenylimino moiety to assess electronic and steric effects on target binding .
- Biological Assays : Use enzyme inhibition assays (e.g., bacterial topoisomerase) to correlate substituent changes with IC50 values, as shown for fluoroquinophenoxazine derivatives .
- Crystallography : Co-crystallize analogs with target proteins (if available) to identify critical hydrogen-bonding interactions .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., bacterial topoisomerase IV), leveraging crystallographic data from related compounds .
- DFT Calculations : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic modifications .
- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .
Q. How should researchers address contradictions in biological activity data across different studies?
Methodological Answer:
- Purity Verification : Re-analyze disputed batches via HPLC and elemental analysis to rule out impurities (>99% purity required) .
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to minimize variability .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., cryptolepine derivatives) to identify trends in substituent-driven activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
